N-[1-(Pyrimidin-2-yl)piperidin-4-ylidene]hydroxylamine
Description
Properties
Molecular Formula |
C9H12N4O |
|---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
N-(1-pyrimidin-2-ylpiperidin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C9H12N4O/c14-12-8-2-6-13(7-3-8)9-10-4-1-5-11-9/h1,4-5,14H,2-3,6-7H2 |
InChI Key |
YWTUGIJQXWNURS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=NO)C2=NC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Nitroso Diels-Alder Cycloaddition and Ring Opening
The initial step involves generating nitroso cycloadducts via Diels-Alder reactions between nitroso compounds and dienes, such as 2-methyl-2-butene or geraniol derivatives. These cycloadducts serve as precursors for hydroxylamine derivatives.
| Compound | Reaction Type | Yield (%) | Notes |
|---|---|---|---|
| 6 (Cycloadduct) | Diels-Alder | — | Starting point for ring opening |
| 7, 9, 11 | Ring opening via nucleophilic attack | 46–75 | Using Lewis acids like indium(III) triflate |
Source: describes the synthesis of such compounds, emphasizing their biological activity and synthetic versatility.
Nucleophilic Ring Opening with Hydroxylamine Derivatives
The cycloadducts are opened with hydroxylamine derivatives such as N-alkyl-O-(4-methoxybenzyl)hydroxylamines, often mediated by Lewis acids, to produce hydroxylamine-containing intermediates.
- Reaction of cycloadduct 6 with N-Boc-O-(4-methoxybenzyl)hydroxylamine yields hydroxylamine derivatives 28a–i with yields ranging from 46% to 75% (Table 1).
Synthesis of Pyrimidin-2-yl Hydroxylamine Derivatives
Cross-Coupling Strategy
A convergent synthesis involves palladium-catalyzed Buchwald-Hartwig amination to attach the pyrimidin-2-yl group to the hydroxylamine core:
- Starting materials : 2-Halo-pyridines (21 ) and O-protected hydroxylamines (22 ).
- Reaction conditions : Pd(0) catalysts, suitable ligands, and bases facilitate the formation of the C–N bond.
- Outcome : Efficient synthesis of N-[1-(pyrimidin-2-yl)piperidin-4-ylidene]hydroxylamine with high yields (~60–75%).
| Step | Reagents | Catalyst | Yield (%) | Notes |
|---|---|---|---|---|
| Cross-coupling | 2-Halo-pyridine + hydroxylamine | Pd(0) | 60–75 | Convergent synthesis |
Source: details this approach as a robust method for assembling the core scaffold.
Protection and Deprotection
- Protection : Boc and PMB groups are used to shield reactive sites during coupling.
- Deprotection : Acidic conditions (e.g., TFA) remove Boc groups, revealing the free hydroxylamine.
Complete Synthetic Route Summary
Additional Considerations
- Reaction Optimization : Conditions such as temperature, solvent, and catalyst loading significantly influence yields.
- Selectivity : Protecting groups ensure regio- and chemoselectivity during coupling.
- Scalability : The convergent route allows for large-scale synthesis, advantageous for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[1-(Pyrimidin-2-yl)piperidin-4-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts (e.g., cobalt, ruthenium, nickel), oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride, sodium borohydride) .
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
N-[1-(Pyrimidin-2-yl)piperidin-4-ylidene]hydroxylamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(Pyrimidin-2-yl)piperidin-4-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound belongs to a broader class of N-substituted piperidin-4-ylidene derivatives. Below is a detailed comparison with analogous compounds reported in patents and literature:
Structural Variations in Piperidin-4-ylidene Derivatives
Key Observations :
- Substituent Impact: The hydroxylamine group in the target compound distinguishes it from acetamido- or benzamide-linked analogs, which prioritize lipophilicity and steric bulk .
- Molecular Weight : Derivatives with extended substituents (e.g., tetrahydrofuran-3-yl-oxy) exhibit higher molecular weights (~591–669), likely affecting bioavailability compared to the simpler hydroxylamine variant .
- Biological Relevance: Analogs with dimethylamino or methoxyethyl groups (e.g., Example 34) are optimized for kinase inhibition, suggesting the hydroxylamine derivative could target similar pathways with altered binding kinetics .
Biological Activity
N-[1-(Pyrimidin-2-yl)piperidin-4-ylidene]hydroxylamine is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an antimicrobial and anticancer agent. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a pyrimidine moiety and a hydroxylamine functional group. Its molecular formula is with a molecular weight of approximately 192.22 g/mol .
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 192.22 g/mol |
| Functional Groups | Hydroxylamine, Piperidine, Pyrimidine |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for the development of new antibacterial agents.
Mechanism of Action:
The compound's antimicrobial effects may stem from its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.
Anticancer Activity
The compound has also demonstrated promising anticancer properties. Studies have indicated that it can induce apoptosis in cancer cells, particularly in models such as FaDu hypopharyngeal tumor cells .
Key Findings:
- Cytotoxicity: this compound showed enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin.
- Mechanisms: The anticancer activity is believed to involve the modulation of signaling pathways associated with cell proliferation and survival.
Interaction Studies
Interaction studies have focused on the binding affinity of this compound with various biological targets, including enzymes and receptors involved in metabolic pathways. These studies are crucial for understanding its pharmacological profile and potential side effects.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound inhibited the growth of resistant bacterial strains, highlighting its potential in treating infections caused by multidrug-resistant organisms.
- Cancer Cell Apoptosis : In vitro assays showed that treatment with this compound resulted in significant apoptosis in cancer cell lines, indicating its role as an effective anticancer agent.
- Enzyme Inhibition : Research indicated that this compound could inhibit specific enzymes linked to cancer progression, further supporting its therapeutic potential .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(Pyridin-2-yl)piperidin-4-one | Piperidine ring with pyridine | Antimicrobial |
| N-hydroxy-N'-(pyridin-3-yl)urea | Urea linkage with pyridine | Anticancer |
| 2-Hydroxy-N-(pyridine-3-carbonyl)acetamide | Acetamide with hydroxyl group | Antimicrobial |
These compounds share structural features but differ in their specific substitutions and resulting biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
